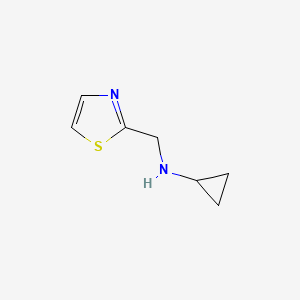

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine

説明

Structure

3D Structure

特性

IUPAC Name |

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-6(1)9-5-7-8-3-4-10-7/h3-4,6,9H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDDRSZQTWAHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293652 | |

| Record name | N-Cyclopropyl-2-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-14-8 | |

| Record name | N-Cyclopropyl-2-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-2-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,3-thiazol-2-yl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 1,3 Thiazol 2 Ylmethyl Cyclopropanamine and Analogues

Established Synthetic Pathways for N-(1,3-thiazol-2-ylmethyl)cyclopropanamine

The synthesis of this compound is typically achieved by constructing the thiazole (B1198619) ring and then coupling it to the cyclopropylmethylamine side chain, or by forming the side chain on a pre-existing thiazole moiety.

Key Starting Materials and Precursors for this compound Synthesis

The construction of this compound relies on the strategic combination of key precursors that form the thiazole heterocycle and the N-cyclopropylmethylamine side chain. The most common approach involves the formation of the thiazole ring, followed by the introduction of the side chain.

A primary route to the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. organic-chemistry.org For the specific target molecule, precursors that lead to a 2-substituted thiazole are required. A plausible pathway involves the reaction of 2-(chloromethyl)-1,3-thiazole with cyclopropanamine. Alternatively, reductive amination of 1,3-thiazole-2-carbaldehyde with cyclopropanamine provides a direct route to the final product.

The key precursors for these synthetic routes are outlined in the table below.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Category | Specific Compound | Role in Synthesis |

|---|---|---|

| Thiazole Precursors | 1,3-Thiazole-2-carbaldehyde | Provides the thiazole ring and an aldehyde functional group for reductive amination. |

| 2-(Chloromethyl)-1,3-thiazole | Provides the thiazole ring with a reactive electrophilic site for nucleophilic substitution by cyclopropanamine. | |

| Thioamides / Thiourea | Used in the Hantzsch synthesis to form the thiazole ring by reacting with an α-halocarbonyl. researchgate.net | |

| α-Halocarbonyls | The second component in the Hantzsch synthesis, reacting with thioamides to form the thiazole core. organic-chemistry.org | |

| Side-Chain Precursor | Cyclopropanamine | The nucleophilic amine that forms the N-cyclopropyl bond. |

Reaction Conditions and Catalytic Systems Employed in the Synthesis of this compound

The specific reaction conditions and catalytic systems are critical for achieving high yields and purity in the synthesis of this compound. The choice of solvent, catalyst, and temperature depends on the specific synthetic route employed.

For the Hantzsch thiazole synthesis, reactions are typically conducted in polar solvents such as ethanol (B145695) under reflux conditions. organic-chemistry.org The use of microwave irradiation has been shown to accelerate these reactions, often leading to improved yields and shorter reaction times. rsc.org

When coupling the thiazole moiety with the cyclopropylamine (B47189) side chain, reductive amination is a widely used method. This reaction is typically carried out in a solvent like methanol (B129727) or dichloromethane (B109758) and involves a reducing agent to convert the intermediate imine to the final amine. Catalytic hydrogenation is another effective method for this transformation.

Table 2: Common Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Reagents & Catalysts | Solvents | Typical Conditions |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide/Thiourea, Base (e.g., NaOAc) | Ethanol, Hexafluoroisopropanol (HFIP) nih.govacs.org | Reflux or Microwave Irradiation organic-chemistry.orgrsc.org |

| Reductive Amination | 1,3-Thiazole-2-carbaldehyde, Cyclopropanamine, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Methanol, Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Room Temperature, 0 °C to RT |

| Nucleophilic Substitution | 2-(Chloromethyl)-1,3-thiazole, Cyclopropanamine, Base (e.g., Et₃N, K₂CO₃) | Acetonitrile (MeCN), Dimethylformamide (DMF) | Room Temperature to 80 °C |

| Catalytic Hydrogenation | Imine intermediate, H₂, Catalyst (e.g., Pd/C) | Ethanol, Methanol | Atmospheric or elevated pressure |

Stereoselective Synthesis Approaches for the Cyclopropylamine Moiety in this compound

While the parent compound this compound is achiral, the synthesis of chiral analogues bearing substituents on the cyclopropane (B1198618) ring requires stereoselective methods. Significant advances have been made in the asymmetric synthesis of cyclopropylamines. nih.gov

One major strategy is the catalytic asymmetric cyclopropanation of alkenes. This can be achieved using diazo compounds or their surrogates in the presence of chiral transition-metal catalysts, such as those based on rhodium, copper, or molybdenum with chiral ligands (e.g., Salen ligands). organic-chemistry.orgacs.orgmdpi.com This approach allows for the direct formation of optically active cyclopropane rings.

Another powerful method is the Michael Initiated Ring Closing (MIRC) reaction. nih.govnih.gov The asymmetric variant of this reaction can be performed using chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, to induce enantioselectivity in the formation of the cyclopropane ring. nih.gov

Furthermore, diastereoselective methods have been developed, for instance, starting from readily available α-chloroaldehydes, which react with amines via a zinc homoenolate intermediate to produce trans-2-substituted-cyclopropylamines with high diastereoselectivity. chemrxiv.org These chiral cyclopropylamine precursors can then be coupled to the thiazole moiety to generate stereochemically defined analogues of the target molecule.

Strategies for the Diversification and Synthesis of this compound Analogues

The development of analogues of this compound is crucial for exploring structure-activity relationships. Modular synthetic approaches allow for the systematic modification of different parts of the molecule.

Modular Synthesis Approaches for Thiazole Ring Modifications in this compound Derivatives

The Hantzsch thiazole synthesis is an inherently modular method that allows for the introduction of a wide range of substituents onto the thiazole ring. researchgate.netnih.gov By systematically varying the two primary starting materials—the α-halocarbonyl and the thioamide component—a library of thiazole derivatives can be generated. These modified thiazole cores can then be elaborated into analogues of this compound.

For example, using a substituted α-haloketone (R¹-CO-CH(X)-R²) allows for the introduction of R¹ and R² substituents at the 4- and 5-positions of the thiazole ring, respectively. Similarly, employing a substituted thioamide can introduce diversity at the 2-position, although for the synthesis of the target compound's analogues, the 2-position is typically reserved for the methylamine (B109427) linker.

Table 3: Modular Hantzsch Synthesis for Thiazole Analogue Generation

| α-Halocarbonyl Component | Thioamide Component | Resulting Thiazole Substitution Pattern |

|---|---|---|

| 3-Bromo-2-butanone | Thiourea | 4,5-Dimethyl-1,3-thiazol-2-amine |

| 2-Bromo-1-phenylethanone | Thiourea | 4-Phenyl-1,3-thiazol-2-amine |

| Ethyl 2-chloroacetoacetate | Thiourea | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Thiourea | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine |

Alkylation and Acylation Reactions on the Amine Linker of this compound

The secondary amine in the this compound structure serves as a reactive handle for further functionalization through alkylation and acylation reactions. These reactions provide a straightforward method for synthesizing N-substituted analogues.

Alkylation: The nitrogen atom can act as a nucleophile and react with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine). This leads to the formation of tertiary amines, introducing an additional alkyl group onto the nitrogen linker.

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding amides. This introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic and steric properties of the molecule.

Table 4: Diversification of the Amine Linker

| Reaction Type | Reagent Class | General Structure of Reagent | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halides | R-X (X = Cl, Br, I) | Tertiary Amine |

| Alkyl Sulfonates | R-OSO₂R' (R' = Ts, Ms) | Tertiary Amine | |

| Acylation | Acyl Chlorides | R-COCl | Amide |

| Acid Anhydrides | (R-CO)₂O | Amide | |

| Sulfonylation | Sulfonyl Chlorides | R-SO₂Cl | Sulfonamide |

These diversification strategies enable the creation of a broad chemical space around the core this compound scaffold, facilitating detailed investigation into its chemical and biological properties.

Cyclopropane Ring Substitutions and Modifications in this compound Analogues

The modification of the cyclopropane ring in analogues of this compound is a key strategy for exploring structure-activity relationships. The unique steric and electronic properties of the cyclopropane moiety can be fine-tuned by introducing substituents, which can significantly influence the biological profile of the resulting compounds. nih.gov A variety of synthetic methods have been developed to access these crucial substituted cyclopropylamine building blocks. nih.govresearchgate.net

A prevalent strategy for synthesizing trans-2-substituted cyclopropylamines involves the use of readily available α-chloroaldehydes. nih.govchemrxiv.org This method proceeds through an electrophilic zinc homoenolate intermediate, which is trapped by an amine, followed by a ring-closure to generate the desired substituted cyclopropylamine with high diastereoselectivity. chemrxiv.orgchemrxiv.org Researchers have noted that cis/trans-isomerization can occur in the presence of zinc halide salts, a process that can be suppressed by the addition of a polar aprotic co-solvent like DMF or MeCN. chemrxiv.org

Other established methods for producing substituted cyclopropylamines include the Kulinkovich–de Meijere and Kulinkovich–Szymoniak reactions, the Curtius rearrangement of cyclopropyl (B3062369) acyl azides, and metal-catalyzed cyclopropanations using carbenoids. chemrxiv.org More recent advances have expanded the synthetic chemist's toolkit to include Michael-initiated ring-closure reactions and metal-catalyzed C-H functionalization. nih.gov

A specific example of creating a substituted analogue involves the cyclopropanation of an alkene precursor. For instance, the synthesis of trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid can be achieved via the cyclopropanation of 3,4-difluorocinnamic acid derivatives using reagents like trimethylsulfoxonium (B8643921) iodide. google.com This carboxylic acid is a versatile intermediate that can be converted to the corresponding amine via a Curtius rearrangement, ready for coupling with the thiazole moiety. google.com

The table below summarizes various approaches to synthesizing substituted cyclopropylamines, which are key precursors for the target analogues.

| Precursor Type | Key Reagents/Reaction Type | Resulting Structure Example | Key Features | Reference |

|---|---|---|---|---|

| α-Chloroaldehyde | CH₂(ZnI)₂, Amine (e.g., Morpholine) | trans-2-Aryl/Alkyl-cyclopropylamine | High trans-diastereoselectivity. | nih.govchemrxiv.org |

| α,β-Unsaturated Ester | Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) | 2-Alkoxycarbonyl-cyclopropylamine (after conversion) | Corey-Chaykovsky reaction forms the cyclopropane ring. | organic-chemistry.org |

| Alkene (e.g., Cinnamate derivative) | Trimethylsulfoxonium iodide, Base | 2-Aryl-cyclopropanecarboxylate | Leads to trans-substituted cyclopropanes. | google.com |

| N-Sulfinyl α-Chloro Ketimine | Grignard Reagent (e.g., Aryl-MgBr) | Densely functionalized chiral cyclopropylamines | Asymmetric synthesis approach. | thieme-connect.de |

Optimization of Reaction Yields and Considerations for Scalable Academic Synthesis of this compound

The most direct and common synthetic route to this compound is the reductive amination of 1,3-thiazole-2-carbaldehyde with cyclopropanamine. jocpr.com Optimizing the yield of this reaction and ensuring the methodology is scalable are critical for academic research, enabling the synthesis of sufficient material for further studies. Key factors influencing the success of this transformation include the choice of reducing agent, solvent, catalysts or additives, and reaction conditions such as temperature and pH. nih.gov

Optimization of Reaction Yields:

The selection of the reducing agent is paramount in reductive amination. jocpr.com Common borohydride (B1222165) reagents exhibit different reactivities and selectivities. Sodium cyanoborohydride (NaBH₃CN) is effective at a slightly acidic pH, while sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it can be used in neutral or non-acidic conditions and is less toxic. organic-chemistry.org The reaction can also be influenced by the presence of Lewis acids, such as titanium(IV) isopropoxide [Ti(Oi-Pr)₄], which can facilitate the formation of the intermediate imine, thereby improving reaction rates and yields. organic-chemistry.org

Further optimization can be achieved by systematically varying other reaction parameters. Studies on the synthesis of related heterocyclic amines have shown that changes in reaction concentration, temperature, and time can dramatically improve yields. nih.gov For instance, in a similar amination-cyclization cascade, adjusting reagent equivalents and running the reaction at room temperature for an extended period led to a final yield of 95%. nih.gov

The following table details the optimization of a generic reductive amination reaction, illustrating the impact of different reducing agents and additives on product yield.

| Reducing Agent | Additive | Typical Solvent | Reported Yield Range | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Titanium(IV) isopropoxide | THF / Methanol | 48% - >99% | organic-chemistry.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic Acid or Ti(Oi-Pr)₄ | Dichloroethane (DCE) / THF | 69% - >99% | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Titanium(IV) isopropoxide | Methanol / THF | 65% - 79% | organic-chemistry.org |

| H₂ / Catalyst | 10% Pd/C | Ethanol | Low to moderate yields reported in some cases | organic-chemistry.org |

Considerations for Scalable Academic Synthesis:

When moving from small-scale discovery to larger, gram-scale synthesis in an academic setting, several factors must be considered:

Reagent Stoichiometry and Cost: Reducing the excess of expensive or hazardous reagents is crucial. Optimized protocols often use near-stoichiometric amounts of the amine and carbonyl compound, which simplifies purification and reduces waste. nuph.edu.ua

Solvent Choice: Solvents used in small-scale reactions, such as tetrahydrofuran (B95107) (THF), may not be ideal for scale-up. Greener and more economical solvents like ethyl acetate (B1210297) are preferable and have been successfully implemented in large-scale amine-borane synthesis. bohrium.com

Work-up and Purification: Chromatographic purification is often a bottleneck in scalable synthesis. Developing protocols that yield a product pure enough after a simple extraction or crystallization is highly desirable. nuph.edu.ua

Advanced Methodologies: For larger scales, modern techniques such as continuous flow hydrogenation can offer advantages in terms of safety, efficiency, and reproducibility over traditional batch processes. researchgate.net The use of heterogeneous catalysts in such systems also simplifies product isolation. mdpi.com

By carefully optimizing the reductive amination conditions and considering factors related to scalability, this compound can be efficiently prepared in the quantities required for comprehensive academic investigation.

Biological Activity Profiling and Molecular Mechanisms of N 1,3 Thiazol 2 Ylmethyl Cyclopropanamine

In Vitro Assessment of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine Biological Activities

The chemical structure of this compound, featuring both a thiazole (B1198619) ring and a cyclopropylamine (B47189) moiety, suggests potential interactions with multiple cellular pathways and biological targets. The thiazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov Thiazole derivatives have been shown to modulate pathways involved in cell proliferation and survival by targeting key enzymes like protein kinases and tubulin. nih.govnih.gov For instance, certain thiazole-containing molecules exhibit potent antiproliferative activity by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase. nih.gov

The cyclopropylamine group is a key structural feature in a class of enzyme inhibitors known as monoamine oxidase (MAO) inhibitors and lysine-specific demethylase 1 (LSD1) inhibitors. mdpi.comnih.gov This suggests that this compound could potentially modulate cellular pathways regulated by these enzymes. LSD1, in particular, is a critical regulator of gene expression through histone demethylation and is frequently overexpressed in various cancers, making it an important therapeutic target. mdpi.com Pharmacological inhibition of LSD1 can impede cancer cell proliferation and metastasis. mdpi.com Therefore, based on its constituent chemical motifs, this compound may exert modulatory effects on oncogenic signaling cascades, cell cycle regulation, and epigenetic mechanisms.

While direct enzymatic inhibition studies on this compound are not extensively reported in the public domain, analysis of its structural components allows for informed hypotheses regarding its potential inhibitory activities against several enzyme classes.

Lysine-Specific Demethylase 1 (LSD1): The cyclopropylamine moiety is the pharmacophore responsible for the inhibitory activity of well-known irreversible LSD1 inhibitors such as tranylcypromine (B92988) (trans-2-phenylcyclopropylamine, 2-PCPA). mdpi.comnih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that demethylates histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). mdpi.com Inhibitors like 2-PCPA act by forming a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its irreversible inactivation. nih.gov Given the presence of the cyclopropylamine group, this compound is a candidate for LSD1 inhibition. The thiazole ring could influence binding affinity and selectivity for LSD1 over other amine oxidases like MAO-A and MAO-B. mdpi.com

| Compound | Target | Reported Activity (IC₅₀) | Mechanism |

|---|---|---|---|

| Tranylcypromine (2-PCPA) | LSD1, MAOs | ~200 µM for LSD1 | Irreversible, covalent adduct with FAD nih.gov |

| GSK2879552 | LSD1 | Potent, selective | Irreversible inactivator nih.gov |

| NCL-1 | LSD1 | Improved activity over 2-PCPA | Selective over MAOs mdpi.com |

Kinases: The thiazole scaffold is a privileged structure in the design of protein kinase inhibitors. nih.gov Kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of cancer. nih.gov Numerous thiazole derivatives have been developed as potent inhibitors of various kinases, including serine/threonine kinases like Casein Kinase II (CK2) and Glycogen Synthase Kinase 3β (GSK-3β), as well as tyrosine kinases. nih.gov The nitrogen and sulfur atoms of the thiazole ring can form critical hydrogen bonds and other interactions within the ATP-binding pocket of kinases. The substituents on the thiazole ring determine the potency and selectivity of inhibition. Therefore, this compound could potentially exhibit inhibitory activity against one or more protein kinases.

| Compound Class | Target Kinase | Example Activity |

|---|---|---|

| 1,3-thiazole-5-carboxylic acid derivatives | Casein Kinase II (CK2) | IC₅₀ = 0.4 µM nih.gov |

| Thiazole-based compounds | Phosphoinositide 3-kinase (PI3K) | Active as inhibitors googleapis.com |

| Thiazolo[5,4-f]quinazolin-9(8H)-one derivatives | DYRK1A | Active as inhibitors nih.gov |

N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD): NAPE-PLD is a zinc metalloenzyme involved in the biosynthesis of N-acylethanolamines, a class of bioactive lipids. nih.govnih.gov While inhibitors of NAPE-PLD are of significant interest, current known inhibitors belong to diverse chemical classes such as symmetrically substituted dichlorophenes, sulfonamides, and pyrimidine-4-carboxamides. nih.govresearchgate.net There is no clear structural precedent in the published literature to suggest that a compound with the this compound scaffold would be a direct inhibitor of NAPE-PLD.

The thiazole moiety is a component of ligands for various receptors in the central nervous system and periphery. This suggests that this compound could participate in receptor binding and ligand interactions.

Studies on N-(thiazol-2-yl)-benzamide analogs have identified this class of compounds as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.orgnih.gov These antagonists act as negative allosteric modulators. semanticscholar.orgnih.gov

Furthermore, substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have been developed as non-xanthine antagonists with high affinity and selectivity for the adenosine (B11128) A(1) receptor. nih.gov In other studies, thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission. mdpi.com These findings highlight the potential of the thiazole core in this compound to interact with various ligand-gated ion channels and G-protein coupled receptors. The specific binding profile would be determined by the complete structure of the molecule, including the cyclopropylmethylamine portion.

Elucidation of Molecular Mechanisms of Action for this compound

Identifying the specific molecular targets of this compound is crucial to understanding its mechanism of action. Based on its structural features, a rational approach to target identification would involve several key strategies.

A primary hypothesis-driven approach would be to test for inhibition of LSD1 due to the presence of the cyclopropylamine group. mdpi.comnii.ac.jp This can be accomplished using in vitro enzymatic assays with purified recombinant LSD1/CoREST complex. researchgate.net Validation in a cellular context would involve treating cancer cell lines with the compound and measuring levels of histone marks, such as an increase in H3K4me2, a known substrate of LSD1. researchgate.net

Given the prevalence of the thiazole ring in kinase inhibitors, a broad screening approach against a panel of diverse protein kinases would be a valuable strategy for target identification. nih.gov Hits from such a screen would then be validated through dose-response studies to determine IC₅₀ values and subsequent cellular assays to confirm target engagement, for example, by measuring the phosphorylation status of a known kinase substrate. nih.gov

Another approach involves affinity-based methods or computational screening. For instance, molecular docking studies could be performed against the crystal structures of potential targets like LSD1, various kinases, or receptors to predict binding modes and affinities, guiding subsequent experimental validation. mdpi.com As an example of target identification for a thiazole-containing compound series, studies on 5-thiazol-based thiazolidinone derivatives identified Cyclooxygenase-1 (COX-1) as the primary molecular target for their anti-inflammatory activity through enzymatic assays, ruling out COX-2 and LOX. mdpi.com

The interaction of this compound with its biological targets would be dictated by the specific properties of its two main structural motifs.

Interaction with LSD1: Should this compound inhibit LSD1, the interaction is likely to be covalent and irreversible, mirroring the mechanism of tranylcypromine. nih.gov This process involves the amine oxidase activity of LSD1 acting on the cyclopropylamine. The reaction leads to the opening of the strained cyclopropane (B1198618) ring and the formation of a stable covalent adduct between the inhibitor and the FAD cofactor, thus inactivating the enzyme. nih.gov Structural analysis of the LSD1-CoREST complex with tranylcypromine revealed that the inhibitor binds in the active site, but the phenyl ring does not form extensive interactions, suggesting that modifications at this position—such as the thiazolylmethyl group—could be made to enhance potency and selectivity. nih.gov

Interaction with Kinases or Receptors: If the compound targets kinases or receptors, the interactions would likely be non-covalent. The thiazole ring is a key player in such interactions. nih.gov The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the aromatic nature of the ring allows for π-π stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein's binding pocket. mdpi.com The sulfur atom can also participate in specific interactions. Molecular docking studies of other thiazole-based inhibitors have shown that these interactions are crucial for anchoring the ligand in the active site. For example, docking of thiazolidinone derivatives into the COX-1 active site revealed that the residue Arg120 was critical for activity. mdpi.com The flexible cyclopropylmethyl linker allows the two ring systems to adopt an optimal conformation for binding to a specific protein target.

Downstream Signaling Cascade Modulations Induced by this compound

The MAPK signaling cascade, which includes the Extracellular signal-Regulated Kinase (ERK) pathway, is a crucial mediator of cellular responses to various extracellular stimuli. mdpi.comnih.gov Activation of the ERK pathway typically promotes cell growth and survival. mdpi.com In contrast, the PI3K/Akt signaling pathway is essential for regulating cell survival, proliferation, and metabolism. nih.govresearchgate.netnih.gov Dysregulation of this pathway is often implicated in various diseases. researchgate.net

While the broad activities of thiazole derivatives suggest potential interactions with these pathways, specific data on the downstream effects of this compound are not extensively detailed in the currently available literature. The tables below are intended to provide a framework for presenting such data once it becomes available through further research.

Table 1: Modulation of MAPK/ERK Pathway Components by this compound

| Pathway Component | Change in Phosphorylation/Activity | Cell Type | Reference |

| p-ERK1/2 | Data not available | Data not available | |

| p-MEK1/2 | Data not available | Data not available | |

| p-Raf | Data not available | Data not available |

Table 2: Modulation of PI3K/Akt Pathway Components by this compound

| Pathway Component | Change in Phosphorylation/Activity | Cell Type | Reference |

| p-Akt (Ser473) | Data not available | Data not available | |

| p-Akt (Thr308) | Data not available | Data not available | |

| p-mTOR | Data not available | Data not available | |

| p-GSK3β | Data not available | Data not available |

Table 3: Effects of this compound on Downstream Transcription Factor Activity

| Transcription Factor | Change in Activity/Nuclear Translocation | Target Genes | Cell Type | Reference |

| NF-κB | Data not available | Data not available | Data not available | |

| AP-1 | Data not available | Data not available | Data not available | |

| CREB | Data not available | Data not available | Data not available |

Further investigation is required to elucidate the precise mechanisms by which this compound modulates these and other signaling cascades. Such studies would involve quantitative analysis of protein phosphorylation and the expression of downstream target genes to populate the data tables above and provide a clearer understanding of the compound's molecular pharmacology.

Structure Activity Relationship Sar Studies and Rational Molecular Design for N 1,3 Thiazol 2 Ylmethyl Cyclopropanamine Analogues

Systematic Exploration of Thiazole (B1198619) Ring Modifications in the SAR of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine

The 1,3-thiazole ring is a prevalent scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. researchgate.net Modifications to this ring system, either by adding substituents or by altering their positions, can profoundly influence the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets. ijper.orgrsc.org

The introduction of substituents onto the thiazole ring of this compound analogues is a key strategy for modulating their biological activity. The nature and position of these substituents can significantly alter the compound's potency and selectivity by influencing factors such as binding affinity, target recognition, and pharmacokinetic properties.

Research on various classes of thiazole derivatives has consistently shown that both electron-donating and electron-withdrawing groups can be beneficial for activity, depending on the specific biological target. For instance, in a series of thiazole derivatives studied for anticancer activity, the presence of an electron-donating methyl group on an associated phenyl ring was found to increase cytotoxic activity. nih.gov Conversely, studies on other thiazole-containing compounds have demonstrated that electron-withdrawing groups, such as halogens (Cl, Br) or a nitro group (NO2), are crucial for enhancing antimicrobial or anti-inflammatory activity. nih.govnih.gov For example, the presence of a bromine atom at the para-position of a phenyl ring attached to a thiazole core was deemed essential for antimicrobial effects. nih.gov

The size and lipophilicity of substituents also play a critical role. Bulky and lipophilic groups, such as a naphthalene (B1677914) moiety, have been shown to confer potent inhibitory activity in certain enzyme inhibitor series. nih.gov In the context of anticholinesterase agents, specific substitutions on a phenyl ring attached to the thiazole core led to highly potent compounds, with a trifluoromethyl-substituted analogue showing the highest activity in one series. mdpi.com These findings suggest that the pockets of target proteins can have specific requirements that are best met by substituents with particular steric and electronic profiles.

| Class of Analogue | Substituent Type | Effect on Activity | Reference |

| Anticancer Thiazoles | Electron-donating (e.g., methyl) | Increased potency | nih.gov |

| Antimicrobial Thiazoles | Electron-withdrawing (e.g., bromine) | Essential for activity | nih.gov |

| Anti-inflammatory (COX-2) | Bulky, lipophilic (e.g., naphthalene) | Good inhibitory potency | nih.gov |

| Anticholinesterase Agents | Electron-withdrawing (e.g., CF3) | Most active in series | mdpi.com |

Positional isomerism, which involves changing the location of substituents on the thiazole ring, is a critical factor that can dramatically alter pharmacological outcomes. nih.gov Even minor relocations of a functional group can lead to significant differences in biological activity by changing the way the molecule interacts with its target. nih.govnih.gov

Studies on thiazole inhibitors of α-glucosidase have demonstrated that positional isomerism directly influences enzyme binding, potency, and selectivity. nih.gov In one study, moving a methyl group between the 3- and 4-positions of a piperidine (B6355638) ring attached to a benzylidene-hydrazinyl-thiazole core was pivotal in either improving or diminishing the compound's inhibitory potency. nih.gov The 4-methyl derivatives generally showed greater selectivity for the target enzyme, forming stronger and more numerous molecular contacts compared to their 3-methyl counterparts. nih.gov This highlights that the specific geometry and electronic distribution dictated by the substituent's position are crucial for optimal target engagement.

Cyclopropylamine (B47189) Scaffold Contributions to the Biological Activity of this compound

The cyclopropylamine moiety is a valuable structural motif in drug design. The cyclopropane (B1198618) ring introduces conformational rigidity, which can help lock the molecule into a bioactive conformation, thereby improving binding affinity. unl.pt Its inherent ring strain and unique electronic properties also contribute to its biological activity. nih.gov

Since biological systems like receptors and enzymes are chiral, they can interact differently with the enantiomers of a chiral drug. nih.gov The two enantiomers of a chiral compound should be considered as separate chemical entities, as they can exhibit significant differences in potency, pharmacology, and pharmacokinetics. researchgate.net This principle is highly relevant for analogues of this compound, as substitution on the cyclopropane ring or the linker can create chiral centers.

The configuration of the cyclopropane ring itself is often of prime importance for potent biological activity. unl.pt For example, in a study of cis-12,13-cyclopropyl-epothilone B variants, the two diastereomers, which differed only in the configuration of the cyclopropane ring, showed substantial differences in microtubule binding affinity and antiproliferative activity. nih.gov The analogue where the cyclopropane moiety was oriented in a manner corresponding to the epoxide configuration in the natural product was almost equipotent with epothilone (B1246373) A, while the other isomer was significantly less active. nih.gov This demonstrates that a specific three-dimensional arrangement is necessary for effective interaction with the biological target.

Similarly, studies on dopaminergic agents revealed that the biological activity resided almost exclusively in the R-isomer of one compound, suggesting that a properly oriented substituent is crucial for dopamine-like activity and receptor binding. nih.gov Therefore, for any chiral analogue of this compound, it is essential to resolve the enantiomers and test them individually to identify the eutomer (the more active enantiomer) and understand the stereochemical requirements for target binding.

Altering the size of the cycloalkane ring or introducing substituents onto it can significantly impact biological activity. The cyclopropane ring's small size and strained nature make it a unique structural element. unl.pt Replacing it with a larger, more flexible ring like cyclobutane (B1203170) or cyclopentane (B165970) would alter the conformational constraints on the molecule. This change in flexibility and the angle at which the amine group is presented could disrupt the optimal binding geometry with a biological target, likely leading to a decrease in potency.

The incorporation of substituents onto the cyclopropane ring provides another avenue for SAR exploration. The position and stereochemistry of these substituents are critical. As seen in prolyl endopeptidase (PEP) inhibitors, the configuration on the cyclopropane ring must be R,R to achieve strong enzymatic inhibition both in vitro and in vivo. unl.pt This high degree of stereospecificity suggests a very precise fit within the enzyme's active site. The nature of the substituent is also important; it can be used to probe for additional binding pockets or to modify physicochemical properties like solubility and metabolic stability. researchgate.net

| Modification | Predicted Effect on Activity | Rationale | Reference |

| Change Ring Size (e.g., to Cyclobutane) | Likely decrease | Loss of optimal rigidity and altered bond angles affecting target fit. | unl.pt |

| Add Substituents to Ring | Dependent on substituent and stereochemistry | Can enhance binding if it interacts with a specific pocket; incorrect stereochemistry can abolish activity. | unl.ptnih.gov |

| Change Substituent Stereochemistry | Potentially large decrease | Biological targets are chiral and often interact strongly with only one enantiomer/diastereomer. | nih.govnih.gov |

Linker Region Modifications and Their Effects on Target Engagement by this compound Analogues

The methylene (B1212753) amine (-CH2-NH-) linker connecting the thiazole and cyclopropylamine moieties plays a crucial role in defining the spatial relationship between these two key pharmacophores. Modifications to this linker can significantly impact the analogue's ability to adopt the optimal conformation for target engagement.

Strategies for modifying the linker include altering its length, rigidity, and polarity.

Length: Shortening or lengthening the linker by adding or removing methylene units would change the distance between the thiazole and cyclopropylamine groups. This could either improve or hinder the alignment of key binding features with their corresponding interaction points on the target protein.

Rigidity: Introducing conformational constraints, for example, by incorporating a double bond or a small ring system into the linker, would reduce the number of accessible conformations. This can be advantageous if it pre-organizes the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape for binding.

Polarity: Introducing heteroatoms (e.g., oxygen) into the linker could create new opportunities for hydrogen bonding with the target, potentially increasing binding affinity.

While specific SAR data on linker modifications for this compound is not available, general principles of medicinal chemistry suggest that this region is a critical determinant of biological activity. The flexibility and length of the linker are often fine-tuned to achieve optimal presentation of the pharmacophoric groups to the biological target.

Lack of Specific Research Data Precludes Article Generation on the Computational Structure-Activity Relationship of this compound

A thorough and exhaustive search of publicly available scientific literature has revealed a significant lack of specific research data on the chemical compound this compound, particularly concerning computational structure-activity relationship (SAR) studies. Despite extensive queries aimed at uncovering molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling for this specific molecule and its close analogues, no dedicated studies were identified.

The user's request for an article strictly focused on the computational chemistry approaches applied to this compound, as outlined in the provided structure, cannot be fulfilled at this time due to the absence of the necessary foundational research. The strict adherence to the specified outline and the exclusion of information outside the direct scope of this compound make it impossible to generate a scientifically accurate and informative article.

The required sections and subsections, namely:

Application of Computational Chemistry Approaches in SAR Development for this compound

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

necessitate detailed findings from research that has simply not been published or is not available in the public domain. Generating content for these sections without specific studies on this compound would require extrapolation from tangentially related compounds, a practice that would violate the user's explicit instructions to focus solely on the requested molecule and could lead to scientifically inaccurate and misleading information.

Therefore, until research focusing on the computational SAR of this compound becomes available, the creation of the requested article is not feasible.

Preclinical Investigations and Therapeutic Hypotheses for N 1,3 Thiazol 2 Ylmethyl Cyclopropanamine

In Vivo Animal Model Studies of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine

Systemic Effects on Relevant Biological Systems (e.g., central nervous system, immune system)

Without any specific preclinical data from the scientific literature, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Hypothetical Therapeutic Applications of this compound based on Preclinical Evidence

While direct preclinical investigations on this compound are not extensively documented in publicly available literature, its structural motifs—the 2-aminomethyl-thiazole core and the cyclopropanamine group—are present in numerous compounds that have been evaluated for a range of therapeutic applications. Based on the preclinical evidence from these structurally related analogues, it is possible to hypothesize potential therapeutic uses for this compound in oncology, neurology, and inflammatory conditions.

Cancer

The 1,3-thiazole ring is a well-established pharmacophore in the design of anticancer agents. nih.govnih.gov Derivatives of 2-aminothiazole, to which the target compound is structurally related, have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia. nih.govnih.gov The anticancer mechanisms of thiazole (B1198619) derivatives are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation. nih.govmdpi.com

For instance, certain novel 1,3-thiazole analogues have been shown to induce cell cycle arrest at the G1 stage and trigger apoptosis in breast cancer cells (MCF-7). mdpi.com One particular derivative demonstrated significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis, which is the process by which tumors form new blood vessels to support their growth. mdpi.com

Furthermore, the cyclopropanamine moiety is also a key feature in modern oncology drug design. nih.gov Notably, a novel series of indolin-5-yl-cyclopropanamine derivatives were developed as potent and selective inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.gov LSD1 is an important epigenetic target, and its inhibition has shown therapeutic promise in acute myeloid leukemia (AML). nih.gov The lead compound from this series demonstrated significant in vivo antitumor efficacy in a mouse xenograft model of AML. nih.gov

Hypothesis: Given that this compound incorporates both the 2-aminomethyl-thiazole scaffold known for its broad cytotoxic and anti-proliferative effects, and the cyclopropanamine group found in targeted agents like LSD1 inhibitors, it is hypothesized that the compound could possess anticancer properties. Its potential mechanisms might involve inducing apoptosis and cell cycle arrest or inhibiting key enzymes and receptors crucial for tumor progression and angiogenesis.

Table 1: Preclinical Anticancer Activity of Structurally Related Thiazole and Cyclopropanamine Derivatives

| Compound Class | Specific Compound/Derivative | Cancer Type/Cell Line | Observed Effect |

|---|---|---|---|

| 1,3-Thiazole Analogues | Compound 4 (a 2-(hydrazinyl)-1,3-thiazole derivative) | Breast Cancer (MCF-7, MDA-MB-231) | Potent antiproliferative activity; induced apoptosis and cell cycle arrest at G1 phase. mdpi.com |

| 2-Hydrazinyl-thiazole Derivatives | Compound 4c | Breast Cancer (MCF-7), Liver Cancer (HepG2) | Potent inhibitory activity (IC50 = 2.57 µM in MCF-7); VEGFR-2 inhibition (IC50 = 0.15 µM). mdpi.com |

| 1-Thiazol-2-yl Derivatives | Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid | Hematologic and Solid Tumors | Potent anti-proliferative activity; induced G0/G1 cell cycle arrest. nih.gov |

Neurological Conditions

The thiazole scaffold is a privileged structure in the development of agents for neurological disorders, demonstrating potential in conditions like Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govnih.gov Thiazole-based compounds have been investigated as multi-target agents for Alzheimer's disease, with demonstrated effects on inhibiting the aggregation of amyloid-β (Aβ) peptides and attenuating neuroinflammation. nih.gov Benzothiazole derivatives have also been developed as ligands for histamine (B1213489) H3 and cholinesterase enzymes, which are important targets in Alzheimer's therapy. nih.gov

In the context of neuroprotection, a recent study on thiazole-carboxamide derivatives identified them as potent negative allosteric modulators of AMPA receptors. mdpi.com By enhancing the deactivation rates of these receptors, the compounds could potentially protect against excitotoxicity, a pathological process involved in epilepsy and other neurodegenerative diseases. mdpi.com Furthermore, thiazole sulfonamides have shown neuroprotective capabilities against neuronal damage in a preclinical model of Parkinson's disease. nih.gov

Significantly, a thiazole derivative that also contains a cyclopropyl (B3062369) group, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, has been shown to prevent lipopolysaccharide (LPS)-induced neurodevelopmental damage in fetal mouse brains. nih.gov This effect was attributed to the suppression of pro-inflammatory cytokines and mediators like TNF-α and COX-2 in the brain. nih.gov The ability of some thiazole derivatives to penetrate the brain is another crucial factor for their potential use in central nervous system (CNS) disorders. nih.gov

Hypothesis: The presence of the thiazole ring in this compound suggests a potential for CNS activity. Based on the neuroprotective and neuromodulatory effects of its structural analogues, it is hypothesized that this compound could be a candidate for investigation in neurological conditions characterized by excitotoxicity, neuroinflammation, and protein aggregation, such as epilepsy, Alzheimer's disease, or Parkinson's disease. The combined thiazole and cyclopropylamine (B47189) structure is particularly reminiscent of compounds that have shown efficacy in blocking neuroinflammation. nih.gov

Table 2: Preclinical Activity of Structurally Related Thiazole Derivatives in Neurological Models

| Compound Class | Specific Compound/Derivative | Neurological Model/Target | Observed Effect |

|---|---|---|---|

| Thiazole-Carboxamide Derivatives | TC-2 | AMPA Receptors | Potent inhibition of AMPAR-mediated currents; enhanced deactivation rates, suggesting neuroprotective potential. mdpi.com |

| Thiazole Sulfonamides | Halogenated Thiazole Sulfonamides | 6-OHDA-induced Parkinsonian model | Exerted neuroprotective effects against neuronal damage. nih.gov |

| Thiazoline (B8809763) Derivative | 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride | LPS-induced neuroinflammation in fetal mouse brain | Prevented neurodevelopmental deficits by suppressing TNF-α, iNOS, and COX-2. nih.gov |

Inflammatory Disorders

Thiazole derivatives are widely recognized for their anti-inflammatory properties. wisdomlib.orgtandfonline.com Preclinical studies have repeatedly demonstrated the ability of various thiazole-containing compounds to be effective in animal models of acute inflammation. nih.govresearchgate.net The mechanisms underlying these effects often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.comnih.gov Inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

For example, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov Other studies have shown that different thiazole derivatives can significantly reduce paw edema in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. wisdomlib.orgresearchgate.net The anti-inflammatory effects of some derivatives were found to be comparable to or even better than standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac. researchgate.netresearchgate.net

As mentioned previously, the thiazoline derivative KHG26377, which contains a cyclopropyl group, demonstrated potent anti-inflammatory effects by blocking LPS-induced inflammation. nih.gov It effectively regulated multiple inflammatory markers and mediators, including a selective suppression of TNF-α, inducible nitric oxide synthase (iNOS), and COX-2 levels in the fetal brain, indicating a robust and multifaceted anti-inflammatory profile. nih.gov

Hypothesis: this compound, containing both a thiazole ring and a cyclopropanamine moiety, is hypothetically a strong candidate for possessing anti-inflammatory activity. Drawing from the extensive preclinical evidence on related compounds, it could potentially act by inhibiting COX/LOX enzymes or by suppressing the production and release of pro-inflammatory cytokines and mediators like TNF-α and iNOS. This profile suggests potential applications in a range of inflammatory disorders.

Table 3: Preclinical Anti-inflammatory Activity of Structurally Related Thiazole Derivatives

| Compound Class | Specific Compound/Derivative | Inflammation Model/Target | Observed Effect |

|---|---|---|---|

| Thiazoline Derivative | 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride | LPS-induced inflammation | Suppressed TNF-α, iNOS, and COX-2 levels; regulated multiple inflammatory markers. nih.gov |

| Benzothiazole Acetamide Derivatives | Chloro and fluorophenyl substituted derivatives | Rat Paw Edema | Good anti-inflammatory activities, with 88-95% of the efficacy of indomethacin. researchgate.net |

| N-aryl-4-aryl-1,3-thiazole-2-amine Derivatives | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase (5-LOX) | Potent 5-LOX inhibitor with 98% inhibition in a cell-based assay. nih.gov |

Future Directions and Research Gaps in N 1,3 Thiazol 2 Ylmethyl Cyclopropanamine Studies

Exploration of Novel Synthetic Routes for Enhanced Yield and Sustainability of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine

The development of efficient and environmentally conscious synthetic methodologies is paramount for the future of pharmaceutical research. For thiazole-containing compounds like this compound, research is moving beyond traditional synthesis, which can involve harsh conditions and produce significant waste. bepls.com Future efforts are focused on green chemistry approaches that prioritize sustainability, efficiency, and higher yields.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and simplified procedures. mdpi.comresearchgate.net The application of MCRs could provide a cost-effective and efficient pathway to synthesize the core structure or its derivatives. mdpi.com

Ultrasonic and Microwave Irradiation: The use of alternative energy sources like ultrasound and microwaves can significantly reduce reaction times and improve yields. bepls.commdpi.com Ultrasonic irradiation, for example, has been successfully used in the synthesis of other thiazole (B1198619) derivatives. researchgate.net

Biocatalysis: Employing enzymes or whole-cell biocatalysts offers a highly specific and eco-friendly alternative to traditional chemical catalysts. A recent study demonstrated the use of a recyclable chitosan (B1678972) hydrogel as a green biocatalyst for synthesizing novel thiazole derivatives with consistently high yields. mdpi.com

These modern synthetic strategies offer substantial advantages over conventional methods, as summarized in the table below.

| Feature | Conventional Synthesis | Novel Green Synthesis (MCR, Ultrasound, Biocatalysis) |

| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes to hours) bepls.commdpi.com |

| Yield | Variable, can be moderate | Generally high to excellent mdpi.commdpi.com |

| Solvent Use | Often relies on hazardous organic solvents | Utilizes greener solvents (e.g., water) or solvent-free conditions bepls.com |

| Sustainability | Produces more chemical waste | High atom economy, reduced waste, potential for catalyst recycling bepls.commdpi.com |

| Reaction Conditions | Can require harsh temperatures and pressures | Typically milder and more energy-efficient mdpi.com |

Future research should aim to adapt and optimize these green methodologies specifically for the large-scale and sustainable production of this compound.

Discovery of Additional Molecular Targets and Considerations for Polypharmacology of this compound

While initial research may focus on a primary molecular target, a comprehensive understanding of a compound's biological activity requires exploring its full interaction profile. The concept of polypharmacology—designing single chemical entities that act on multiple targets—is an emerging paradigm for treating complex, multifactorial diseases. nih.gov This approach acknowledges the intricate network of biological pathways involved in conditions like cancer or neurodegenerative disorders. nih.gov

For this compound, future research should systematically screen the compound against diverse panels of biological targets, including enzymes, receptors, and ion channels. For instance, studies on structurally related N-(thiazol-2-yl)-benzamide analogs identified them as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov This suggests that the thiazole scaffold may have a propensity for interacting with novel or underexplored targets.

Key future research activities should include:

High-Throughput Screening: Testing the compound against large libraries of known biological targets to identify primary and secondary interactions.

Affinity-Based Proteomics: Identifying direct protein binding partners in a cellular context to uncover novel targets.

Computational Modeling: Using in silico docking studies to predict potential interactions with a wide array of protein structures.

Uncovering a multi-target profile for this compound could open new therapeutic avenues and provide a more holistic understanding of its mechanism of action.

Development of Advanced Analogues with Improved Specificity and Potency Based on this compound Scaffold

The this compound structure serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. bepls.com This makes it an excellent starting point for developing advanced analogues through systematic chemical modification. The goal of such medicinal chemistry campaigns is to enhance desired properties like target potency and selectivity while minimizing off-target effects.

Structure-activity relationship (SAR) studies are crucial in this process. By methodically altering different parts of the molecule—such as the thiazole ring, the cyclopropyl (B3062369) group, or the linker—researchers can determine which structural features are critical for biological activity. For example, research on N-(thiazol-2-yl)-benzamide analogs demonstrated that modifications to both the thiazole and phenyl rings could significantly alter inhibitory potency against the ZAC target. nih.gov Similarly, the development of other thiazole-containing compounds has led to derivatives with potent anti-proliferative activity against specific cancer cell lines. nih.gov

The table below outlines potential strategies for analogue development based on the this compound scaffold.

| Molecular Scaffold Modification | Rationale / Goal | Example from Related Compounds |

| Substitution on the Thiazole Ring | Modulate target binding affinity, selectivity, and pharmacokinetic properties. | Introducing methyl or tert-butyl groups on the thiazole ring of benzamide (B126) analogs altered ZAC antagonism. nih.gov |

| Modification of the Cyclopropyl Group | Alter conformational rigidity and metabolic stability; explore pocket-filling interactions. | The cyclopropane (B1198618) ring is known to improve metabolic stability and fix molecular conformation. |

| Alteration of the Methylene (B1212753) Linker | Change the distance and orientation between the thiazole and cyclopropylamine (B47189) moieties to optimize target engagement. | N/A |

| Bioisosteric Replacement | Replace parts of the molecule with chemically different groups that retain similar biological activity to improve properties. | N/A |

Future work should focus on creating focused libraries of analogues to systematically probe the SAR and identify candidates with superior therapeutic potential.

Integration of Omics Technologies for Comprehensive Biological Understanding of this compound Effects

To fully comprehend the biological impact of this compound, research must look beyond single-target interactions and embrace a systems-level perspective. Omics technologies, which allow for the large-scale analysis of biological molecules, are essential tools for achieving this holistic understanding. nih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal the complex cellular responses to the compound and elucidate its mechanism of action in an unbiased manner. nih.govmdpi.com

The application of various omics technologies could provide unprecedented insight:

Transcriptomics (e.g., RNA-Seq): Would identify all genes whose expression is altered in response to the compound, revealing the cellular pathways and biological processes that are affected.

Proteomics: Would quantify changes in protein levels and post-translational modifications, providing a direct view of the functional changes within the cell.

Metabolomics: Would measure fluctuations in small-molecule metabolites, offering a real-time snapshot of the compound's impact on cellular metabolism and physiology. mdpi.com

A multi-omics approach allows researchers to build comprehensive models of the compound's effects, validate findings across different molecular layers, and identify potential biomarkers of response. nih.gov

| Omics Technology | Information Provided | Potential Application for this compound |

| Genomics | Analysis of DNA; identification of genetic variations that may influence drug response. | Identify genetic markers that predict sensitivity or resistance to the compound. |

| Transcriptomics | Analysis of RNA; quantification of gene expression changes. | Uncover signaling pathways modulated by the compound. |

| Proteomics | Analysis of proteins; quantification of protein abundance and modifications. | Identify direct protein targets and downstream effector proteins. |

| Metabolomics | Analysis of metabolites; snapshot of cellular metabolism. | Determine the impact of the compound on metabolic pathways. |

By integrating these datasets, future studies can construct a detailed map of the biological network perturbed by this compound.

Bridging Preclinical Findings to Translational Research Hypotheses for this compound

The ultimate goal of preclinical research is to generate findings that can be translated into clinical applications. A robust translational research strategy for this compound and its analogues requires the systematic integration of all data gathered from the aforementioned research areas. Discoveries from synthetic chemistry, target identification, SAR studies, and omics analyses must be synthesized to formulate clear, testable hypotheses for further preclinical and, eventually, clinical investigation.

The pathway from preclinical discovery to a translational hypothesis involves several key steps:

Identify a Strong Rationale: Data from omics and target screening studies may point to a specific disease pathway that is strongly modulated by the compound.

Develop a Lead Candidate: SAR studies should yield an optimized analogue with high potency, selectivity, and favorable drug-like properties.

Formulate a Testable Hypothesis: The hypothesis should clearly state the expected effect of the lead candidate in a disease-relevant model.

For example, if preclinical data demonstrates that a lead analogue potently inhibits a specific kinase implicated in a particular cancer and omics data confirms the downstream pathway modulation, a strong translational hypothesis can be formed.

| Preclinical Finding | Potential Translational Research Hypothesis |

| A potent analogue selectively inhibits the Zinc-Activated Channel (ZAC). | The lead analogue will ameliorate disease symptoms in a preclinical animal model where ZAC dysregulation is implicated. |

| Multi-omics analysis reveals the compound strongly modulates pathways related to neuroinflammation. | The compound will reduce inflammatory markers and improve neuronal survival in a mouse model of a neurodegenerative disease. |

| A specific analogue shows potent anti-proliferative effects in hematologic cancer cell lines. nih.gov | The analogue will demonstrate tumor regression in patient-derived xenograft models of B-cell lymphoma. |

By methodically bridging these fundamental research findings with clinically relevant questions, the therapeutic potential of the this compound scaffold can be systematically explored and advanced toward future applications.

Q & A

Q. What are the common synthetic routes for N-(1,3-thiazol-2-ylmethyl)cyclopropanamine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling cyclopropanamine with thiazole derivatives. For example, a two-step approach may include: (i) Reacting cyclopropanamine with a thiazole-containing aldehyde or ketone under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C) . (ii) Purification via column chromatography or recrystallization. Reaction optimization focuses on solvent choice (e.g., acetonitrile or DMF), temperature (reflux for 1–3 minutes), and catalysts (triethylamine for pH control) . Yield improvements are achieved by controlling stoichiometry and avoiding side reactions (e.g., thiazole ring decomposition).

Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon connectivity. For instance, cyclopropane protons appear as distinct multiplets (~δ 0.5–1.5 ppm), while thiazole protons resonate at δ 7.0–8.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, confirming spatial arrangement. Hydrogen bonding between thiazole N and cyclopropane groups can indicate stabilization motifs .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 169.21) .

Q. What safety protocols should be followed when handling cyclopropanamine derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks. Cyclopropanamine derivatives may release toxic fumes (e.g., NOₓ) under decomposition .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and X-ray crystallography results for cyclopropanamine-thiazole hybrids?

- Methodological Answer :

- Data Validation : Cross-check NMR assignments with computational predictions (e.g., DFT-calculated chemical shifts). For example, HF/6-31G* or B3LYP methods model electronic environments to identify misassigned peaks .

- Crystallographic Refinement : Use SHELXL to refine X-ray data, ensuring hydrogen atom positions align with NMR-derived geometries. Discrepancies in bond angles may indicate dynamic effects (e.g., ring puckering) not captured in static crystal structures .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the thiazole ring’s sulfur atom often acts as an electron donor .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability under physiological conditions.

- Reactivity Studies : Transition-state modeling (e.g., via Gaussian) identifies energy barriers for ring-opening reactions of the cyclopropane moiety .

Q. What strategies improve the yield and purity of this compound in multi-step syntheses?

- Methodological Answer :

- Intermediate Isolation : Purify intermediates (e.g., Schiff bases) via flash chromatography before cyclization to reduce side products .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or PtO₂) for reductive amination steps. For example, hydrogenation over Pt catalysts enhances stereoselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF or acetonitrile) improve cyclization efficiency, while additives (e.g., iodine) facilitate sulfur elimination in thiazole formation .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for this compound across studies?

- Methodological Answer :

- Batch Purity Analysis : Use HPLC (≥95% purity thresholds) to rule out impurities affecting bioactivity .

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature) to isolate compound-specific effects. For example, antimicrobial activity may vary with bacterial strain or culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。